molecular formula C4H4F4 B13639244 (E)-1,1,1,2-tetrafluorobut-2-ene

(E)-1,1,1,2-tetrafluorobut-2-ene

Cat. No.: B13639244
M. Wt: 128.07 g/mol
InChI Key: MMJXXOIUVNOFPL-NSCUHMNNSA-N
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Description

(2E)-1,1,1,2-Tetrafluorobut-2-ene is an organic compound with the molecular formula C4H4F4. It is a fluorinated alkene, characterized by the presence of four fluorine atoms attached to the carbon chain. The “2E” notation indicates the geometric configuration of the double bond, where the higher priority substituents are on opposite sides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,1,1,2-Tetrafluorobut-2-ene typically involves the fluorination of butene derivatives. One common method is the reaction of 1,1,1,2-tetrafluoroethane with acetylene under controlled conditions. This reaction requires a catalyst, such as palladium or nickel, and is carried out at elevated temperatures and pressures to ensure the desired product formation.

Industrial Production Methods

Industrial production of (2E)-1,1,1,2-Tetrafluorobut-2-ene often involves large-scale fluorination processes. These processes utilize specialized reactors and fluorinating agents, such as hydrogen fluoride or elemental fluorine, to achieve high yields and purity. The reaction conditions are carefully monitored to prevent side reactions and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,1,1,2-Tetrafluorobut-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding tetrafluorobutane.

    Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

    Oxidation: Fluorinated alcohols or ketones.

    Reduction: Tetrafluorobutane.

    Substitution: Various halogenated or functionalized derivatives.

Scientific Research Applications

(2E)-1,1,1,2-Tetrafluorobut-2-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.

    Medicine: Explored for its potential as a radiolabeled compound in diagnostic imaging.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of (2E)-1,1,1,2-Tetrafluorobut-2-ene involves its interaction with molecular targets through its fluorinated double bond. The presence of fluorine atoms increases the compound’s electronegativity, affecting its reactivity and interaction with other molecules. The pathways involved often include electrophilic addition and nucleophilic substitution, depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2-Tetrafluoroethane: A fluorinated alkane with similar fluorine content but different reactivity.

    1,1,1-Trifluoropropene: Another fluorinated alkene with fewer fluorine atoms and different geometric configuration.

    Hexafluorobut-2-ene: A compound with more fluorine atoms, leading to different chemical properties.

Uniqueness

(2E)-1,1,1,2-Tetrafluorobut-2-ene is unique due to its specific geometric configuration and the presence of four fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C4H4F4

Molecular Weight

128.07 g/mol

IUPAC Name

(E)-1,1,1,2-tetrafluorobut-2-ene

InChI

InChI=1S/C4H4F4/c1-2-3(5)4(6,7)8/h2H,1H3/b3-2+

InChI Key

MMJXXOIUVNOFPL-NSCUHMNNSA-N

Isomeric SMILES

C/C=C(\C(F)(F)F)/F

Canonical SMILES

CC=C(C(F)(F)F)F

Origin of Product

United States

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